molecular formula C10H18 B14668182 1-Methylspiro[2.6]nonane CAS No. 42836-34-0

1-Methylspiro[2.6]nonane

Cat. No.: B14668182
CAS No.: 42836-34-0
M. Wt: 138.25 g/mol
InChI Key: HHPBMBNZOMFERU-UHFFFAOYSA-N
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Description

1-Methylspiro[2.6]nonane is a spirocyclic hydrocarbon characterized by two fused rings (a 2-membered and a 6-membered ring) sharing a single carbon atom, with a methyl group substituted at position 1 (Figure 1). Spiro compounds like this exhibit unique stereochemical and conformational properties due to their rigid bicyclic frameworks.

Properties

CAS No.

42836-34-0

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

2-methylspiro[2.6]nonane

InChI

InChI=1S/C10H18/c1-9-8-10(9)6-4-2-3-5-7-10/h9H,2-8H2,1H3

InChI Key

HHPBMBNZOMFERU-UHFFFAOYSA-N

Canonical SMILES

CC1CC12CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[2.6]nonane typically involves cyclization reactions where smaller cyclic compounds are fused together. One common method is the reaction of a cyclohexanone derivative with a suitable methylene donor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro compound .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic cyclization using metal catalysts. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methylspiro[2.6]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NaOH, KOH)

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces hydrocarbons .

Scientific Research Applications

1-Methylspiro[2.6]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylspiro[2.6]nonane in biological systems involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Structure Type Key Features Biological Activity Reference
This compound Spirocyclic hydrocarbon Rigid framework, methyl substitution Not reported
2-Methylspiro[2.6]nonane Spirocyclic hydrocarbon Positional isomer Not reported
6-Azaspiro[2.6]nonane Spirocyclic amine Nitrogen heteroatom Potential CNS activity
3,7-Diazabicyclo[3.3.1]nonane Bicyclic diamine Conformational flexibility SARS-CoV-2 protease inhibition
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Diazabicyclic Antimicrobial, antioxidant Broad-spectrum activity

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